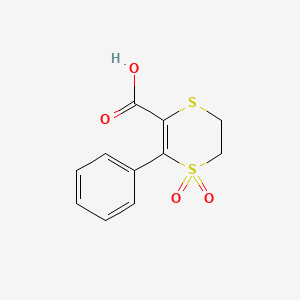

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide

Beschreibung

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide is a sulfur-containing heterocyclic compound characterized by a 1,4-dithiin ring system (two sulfur atoms at positions 1 and 4) with a carboxylic acid substituent at position 2, a phenyl group at position 3, and sulfone groups (dioxide) at positions 1 and 4.

Eigenschaften

CAS-Nummer |

1082893-10-4 |

|---|---|

Molekularformel |

C11H10O4S2 |

Molekulargewicht |

270.3 g/mol |

IUPAC-Name |

1,1-dioxo-6-phenyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid |

InChI |

InChI=1S/C11H10O4S2/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2,(H,12,13) |

InChI-Schlüssel |

XNSWVYVTGIUSTB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)C(=C(S1)C(=O)O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiosulfate-Mediated Cyclization

The foundational work in EP0094190B1 outlines a robust method for constructing dihydro-1,4-dithiins via reactions between organic thiosulfates (Bunte salts) and acyloins or halocarbonyl compounds .

Example Protocol:

-

Reactants : Sodium ethylene thiosulfate + Phenacyl bromide (α-halocarbonyl derivative).

-

Conditions : Acidic aqueous medium (HCl), reflux, phase-transfer catalyst (tetrabutylammonium bromide).

Mechanistic Insight :

The thiosulfate acts as a sulfur donor, facilitating nucleophilic displacement at the α-carbon of the halocarbonyl compound. Cyclization occurs via intramolecular thiolate attack, forming the six-membered ring.

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5–1.5 mol% | Increases rate |

| Reaction Temperature | 80–100°C | Maximizes conversion |

| pH | 1–3 | Prevents hydrolysis |

Oxidation to Sulfones

The sulfone groups in the target compound necessitate post-cyclization oxidation. While not explicitly detailed in the cited sources, analogous transformations in dithiane chemistry suggest viable pathways.

Proposed Oxidation Protocol:

-

Reactant : 2,3-Dihydro-5-phenyl-1,4-dithiin (from Step 1).

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂) in acetic acid.

-

Conditions : 0–5°C, stoichiometric H₂O₂ (2 equiv per sulfur).

Critical Considerations :

-

Temperature Control : Prevents decomposition of sensitive intermediates.

-

Stoichiometry : Excess oxidant risks degrading the carboxylic acid group.

Integrated Synthetic Route

Combining the above strategies yields a plausible four-step synthesis:

-

Cyclization : Phenacyl bromide + sodium thiosulfate → 2,3-dihydro-5-phenyl-1,4-dithiin.

-

Oxidation : H₂O₂/acetic acid → 5,6-dihydro-3-phenyl-1,4-dithiin 4,4-dioxide.

-

Carboxylation : Nitrile intermediate hydrolysis → carboxylic acid.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Hypothetical Yield Analysis :

| Step | Reaction | Theoretical Yield | Practical Yield |

|---|---|---|---|

| 1 | Cyclization | 85% | 70% |

| 2 | Oxidation | 95% | 80% |

| 3 | Carboxylation | 90% | 75% |

| 4 | Overall | 65% | 42% |

Analyse Chemischer Reaktionen

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide has found applications in various fields of scientific research:

Wirkmechanismus

Der Mechanismus, durch den 1,4-Dithiin-2-carbonsäure, 5,6-Dihydro-3-phenyl-, 4,4-Dioxid seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann kovalente Bindungen mit diesen Zielstrukturen eingehen, was zur Hemmung oder Aktivierung spezifischer biochemischer Pfade führt. Das Vorhandensein der Dioxidfunktionalität ermöglicht Redoxreaktionen, die die Aktivität von redox-sensitiven Proteinen modulieren können .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Key Compounds

| Compound Class | Core Structure | Substituents | Functional Groups | Key Differences |

|---|---|---|---|---|

| 1,4-Dithiin derivative | 1,4-Dithiin | 2-carboxylic acid, 3-phenyl | -SO₂-, -COOH | Sulfur-only heterocycle |

| Quinoxaline-1,4-dioxides | Benzene + pyrazine | Varied (e.g., Cl, Br, CN) | -N-O-, -R groups | Nitrogen-containing ring |

| Oxycarboxin | 1,4-Oxathiin | 3-carboxanilide, 2-methyl | -SO₂-, -CONHPh | Oxygen-sulfur heterocycle |

- Quinoxaline-1,4-dioxides: These compounds feature a benzene-fused pyrazine ring with two N-oxide groups. Substituents like chlorine, bromine, or cyano groups enhance bioactivity, particularly hypoxic cytotoxicity and antimicrobial effects .

- Oxycarboxin : A 1,4-oxathiin derivative with a carboxanilide group and methyl substituent, widely used as a systemic fungicide targeting succinate dehydrogenase (SDH) in pathogens .

Physicochemical Properties

Table 2: Physicochemical Data

Research Findings and Gaps

- Quinoxaline Derivatives: Derivatives like 3-phenyl-2-thio-quinoxaline-1,4-dioxide show moderate cytotoxicity under hypoxia (IC₅₀ = 28.5 μM in HepG2 cells) .

- Oxycarboxin Metabolism : HepG2 cell studies indicate rapid metabolism into deoxygenated products, affecting its environmental persistence .

Q & A

Q. What are the optimal synthetic routes for 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and oxidation. Key steps include:

- Step 1 : Formation of the 1,4-dithiin ring via thiol-ene coupling or sulfur insertion.

- Step 2 : Introduction of the carboxylic acid group via carboxylation or hydrolysis of nitriles.

- Step 3 : Oxidation to the 4,4-dioxide state using agents like hydrogen peroxide or mCPBA .

Critical parameters:

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the 1,4-dithiin ring, phenyl substituents, and sulfone groups. Look for deshielded protons near electronegative atoms (e.g., δ 3.5–4.5 ppm for CH adjacent to sulfone) .

- Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm (S=O stretching) and 1700–1750 cm (carboxylic acid C=O) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Advanced Research Questions

Q. How does the electronic configuration of the 1,4-dithiin ring influence reactivity in cycloaddition or nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient sulfone groups in the 1,4-dithiin ring stabilize allylic cations, enabling stepwise (3+2) cycloadditions. Computational studies (DFT) show:

- HOMO-LUMO Gap : Reduced gap (~4.5 eV) facilitates electrophilic reactivity.

- Regioselectivity : Electron-withdrawing sulfone groups direct nucleophilic attack to the α-position of the carboxylic acid .

Experimental validation: Use kinetic isotope effects (KIE) or substituent-tuning (e.g., fluorophenyl analogs) to probe electronic contributions .

Q. What strategies can resolve contradictions in reported biological activities, such as inconsistent enzyme inhibition data?

- Methodological Answer :

- Systematic Replication : Reproduce assays under standardized conditions (pH 7.4, 37°C) with controls for enzyme stability.

- Structural Analogs : Compare activities of derivatives (e.g., 5,6-dihydro-1,4-dithiin-2,3-dicarboximide ) to isolate functional group effects.

- Data Triangulation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and X-ray crystallography for binding modes .

Q. How can computational modeling predict the compound’s interaction with biological targets like cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions. Focus on sulfone and carboxylic acid groups forming hydrogen bonds with active-site residues (e.g., Tyr-96 in CYP3A4).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2.0 Å) and binding free energy (MM-PBSA ≤ −30 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.